Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
CAS No.: 1171690-78-0
Cat. No.: VC2912191
Molecular Formula: C9H7BrNNaO3
Molecular Weight: 280.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171690-78-0 |
|---|---|
| Molecular Formula | C9H7BrNNaO3 |
| Molecular Weight | 280.05 g/mol |
| IUPAC Name | sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | AJWBNZZKMPKMFF-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] |
| Canonical SMILES | CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] |
Introduction
| Identifier | Value |
|---|---|
| CAS Number | 1171690-78-0 |
| Molecular Formula | C9H7BrNNaO3 |
| Molecular Weight | 280.05 g/mol |
| IUPAC Name | sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChIKey | AJWBNZZKMPKMFF-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] |
Table 1.1: Chemical identifiers for Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Structural Characteristics and Properties
The molecular structure of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate comprises several key features that determine its chemical behavior and potential applications. At its core, the compound contains a phenyl ring with three substituents: an amino group (-NH2) at position 2, a bromine atom at position 4, and a methyl group (-CH3) at position 5. Additionally, it bears an oxoacetate moiety (-C(=O)C(=O)O-) conjugated to the sodium cation.
This structure gives the compound unique electronic and steric properties. The amino group serves as an electron-donating substituent, while the bromine atom acts as both an electron-withdrawing group and a potential site for further functionalization through various coupling reactions. The methyl group provides additional electron density to the aromatic ring and may influence the compound's solubility and reactivity patterns.
The sodium salt formation changes the compound's physical properties compared to its free acid form, typically enhancing water solubility while potentially decreasing solubility in non-polar organic solvents. These properties make it suitable for various aqueous reaction conditions often employed in medicinal chemistry and synthetic organic chemistry.
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Crystalline solid (typical for sodium salts of organic acids) |
| Color | White to off-white (based on similar compounds) |
| Solubility | Likely soluble in water and polar organic solvents; limited solubility in non-polar organic solvents |
| Stability | Potentially sensitive to oxidation due to the presence of the amino group |
| pH (in solution) | Slightly basic (characteristic of sodium salts) |
Table 2.1: Expected physical properties of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Applications and Research Significance
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate has several potential applications in chemical research and development. Its structural features make it valuable for various purposes in organic synthesis and medicinal chemistry.
Applications in Chemical Synthesis
The compound serves as an important building block in organic synthesis due to its functionalized structure. The presence of multiple functional groups (amino, bromo, and carbonyl) provides various reactive sites for further transformations:
-
The amino group can undergo diazotization, amide formation, or reductive alkylation
-
The bromine substituent enables cross-coupling reactions (e.g., Suzuki, Stille, Negishi)
-
The oxoacetate moiety can participate in condensation reactions or serve as an anchoring point for further functionalization
These characteristics make the compound valuable as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Table 4.1: Potential biological applications based on structural similarities to compounds with known activities
Comparative Analysis with Related Compounds
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate shares structural similarities with several compounds found in the literature. Analyzing these relationships provides insights into its potential properties and applications.
Structural Analogs
Several related compounds bear structural resemblance to Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate:
-
2-Amino-5-bromophenol (CAS: 38191-34-3) - Shares the amino and bromo substituents on an aromatic ring, but lacks the methyl group and oxoacetate functionality .
-
2-Bromo-5-methyl-phenol (CAS: 14847-51-9) - Contains the bromo and methyl substituents in similar positions, but has a hydroxyl group instead of an amino group and lacks the oxoacetate moiety .
-
Various azetidine derivatives containing 2-oxo functionalities - Though structurally different, these compounds contain similar chemical moieties and demonstrate biological activities that might be relevant to understanding the potential applications of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate .
Table 6.1 provides a comparative analysis of these compounds:
| Compound | Structural Similarities | Structural Differences | Relevant Properties |
|---|---|---|---|
| 2-Amino-5-bromophenol | Amino and bromo substituents on aromatic ring | Lacks methyl group and oxoacetate; different substitution pattern | Precursor in organic synthesis; biological activity potential |
| 2-Bromo-5-methyl-phenol | Bromo and methyl substituents | Hydroxyl instead of amino; lacks oxoacetate | Used in synthetic organic chemistry; potential biological activity |
| Azetidine derivatives with 2-oxo functionality | 2-oxo moiety | Different core structure | Antimicrobial, antifungal, and anti-inflammatory activities |
Table 6.1: Comparative analysis of structurally related compounds
Structure-Activity Relationships
The structural features of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate can be analyzed in terms of potential structure-activity relationships:
-
The amino group typically enhances water solubility and can serve as a hydrogen bond donor in interactions with biological targets.
-
The bromine substituent often contributes to lipophilicity and can enhance penetration through biological membranes, potentially influencing the compound's bioavailability if used in medicinal chemistry applications.
-
The oxoacetate functionality is present in various compounds with biological activity, particularly those with antimicrobial, antifungal, and enzyme inhibitory properties.
These structure-activity relationships suggest potential biological applications for Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate, though specific activities would need to be determined through experimental studies.
Research Directions and Future Prospects
The available literature on Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate reveals several knowledge gaps and potential areas for future research. These include:
Synthetic Methodology Development
Further research could focus on developing improved synthetic routes to Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate, particularly:
-
More efficient and selective methods for introducing the oxoacetate functionality
-
Green chemistry approaches to reduce the environmental impact of synthesis
-
Scalable procedures suitable for industrial production if larger quantities are needed
Biological Activity Evaluation
Given the structural features that suggest potential biological activity, future research directions could include:
-
Systematic screening for antimicrobial, antifungal, and anti-inflammatory activities
-
Structure-activity relationship studies to identify the contribution of specific structural elements to biological activity
-
Investigation of potential applications in medicinal chemistry and drug discovery
Material Science Applications
The unique structural features of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate might also have applications in material science:
-
Exploration of coordination chemistry with various metal ions
-
Investigation of potential applications in functional materials
-
Studies on polymerization reactions utilizing the functional groups present in the compound
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume